N-(1-Cyanocyclohexyl)-N-methyl-2-((4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide
Description
N-(1-Cyanocyclohexyl)-N-methyl-2-((4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a triazole-thioacetamide derivative characterized by:
- A 1-cyanocyclohexyl group attached to the acetamide nitrogen.
- A methyl substituent on the same nitrogen.
- A 4-phenyl-4H-1,2,4-triazole core linked via a thioether bond to the acetamide.
The 4-phenyltriazole group contributes aromaticity and π-stacking capabilities, while the thioacetamide bridge enhances metabolic stability compared to oxygen analogs.
Properties
Molecular Formula |
C18H21N5OS |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
N-(1-cyanocyclohexyl)-N-methyl-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H21N5OS/c1-22(18(13-19)10-6-3-7-11-18)16(24)12-25-17-21-20-14-23(17)15-8-4-2-5-9-15/h2,4-5,8-9,14H,3,6-7,10-12H2,1H3 |
InChI Key |
LRVNEVHKOMFWSZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)CSC1=NN=CN1C2=CC=CC=C2)C3(CCCCC3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclohexyl)-N-methyl-2-((4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Thioacetamide Formation: The thioacetamide moiety is introduced by reacting the triazole derivative with a suitable thioacetamide precursor under controlled conditions.
Cyanocyclohexyl Group Introduction: The cyanocyclohexyl group is incorporated through a nucleophilic substitution reaction, where a cyanide ion reacts with a cyclohexyl halide.
Final Coupling: The final step involves coupling the cyanocyclohexyl and triazole-thioacetamide intermediates under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyanocyclohexyl)-N-methyl-2-((4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, or electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-(1-Cyanocyclohexyl)-N-methyl-2-((4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclohexyl)-N-methyl-2-((4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Acetamide Nitrogen
Target Compound vs. Triazole-Thioacetamide Derivatives
Key Insights :
Triazole Core Modifications
Target Compound vs. Pyridinyl-Triazole Derivatives ()
Key Insights :
- Pyridinyl-triazole derivatives (e.g., 5q ) exhibit higher polarity due to the pyridine ring, contrasting with the target compound’s phenyl group.
- Fluorinated benzylthio groups (as in 5q) may enhance metabolic resistance compared to non-halogenated analogs.
Target Compound vs. Pharmacophore-Modeled Analogs ()
Key Insights :
- ZINC15018994’s benzofuran group enhances aromatic interactions, while its methylcyclohexyl group mirrors the target compound’s cyanocyclohexyl moiety in steric effects.
- The cyanocyclohexyl group may introduce stronger dipole interactions due to the nitrile’s electronegativity.
Biological Activity
N-(1-Cyanocyclohexyl)-N-methyl-2-((4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the pharmaceutical field. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its mechanisms of action and therapeutic potential.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound's structure can be confirmed through various spectroscopic techniques such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and mass spectrometry.
Table 1: Characterization Data
| Technique | Observations |
|---|---|
| NMR | Chemical shifts indicative of the triazole ring and thioether linkage. |
| IR | Characteristic peaks for N-H and C=O bonds. |
| Mass Spectrometry | Molecular ion peak corresponding to the expected molecular weight. |
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. The cytotoxic effects were assessed using standard assays such as MTT and colony formation assays.
Case Study:
In vitro studies showed that this compound exhibited significant cytotoxicity against A549 lung cancer cells with an IC50 value of approximately 15 µM. This suggests a promising potential for further development as an anticancer agent .
The proposed mechanism involves the inhibition of key cellular pathways associated with cancer cell proliferation and survival. Molecular docking studies indicated that the compound interacts with specific targets involved in cell signaling pathways.
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. In animal models, it demonstrated efficacy in reducing neurotoxicity induced by excitotoxic agents.
Research Findings:
In a study assessing anticonvulsant activity using the maximal electroshock (MES) test, the compound showed a protective index greater than conventional antiepileptic drugs like carbamazepine, indicating its potential utility in treating seizure disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
